molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

N-Isopropylcyclohexylamine

Cat. No.: B058178
CAS No.: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Description

N-Isopropylcyclohexylamine is an organic compound with the molecular formula C₉H₁₉N. It is a secondary amine where the nitrogen atom is bonded to an isopropyl group and a cyclohexyl group. This compound is known for its clear, colorless to light yellow liquid appearance and is used in various chemical applications due to its unique properties .

Scientific Research Applications

N-Isopropylcyclohexylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.

    Medicine: Research into its potential therapeutic effects and its role as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

N-Isopropylcyclohexylamine is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, rinse thoroughly with plenty of water . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylcyclohexylamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Cyclohexylamine+Isopropyl halideThis compound+Halide salt\text{Cyclohexylamine} + \text{Isopropyl halide} \rightarrow \text{this compound} + \text{Halide salt} Cyclohexylamine+Isopropyl halide→this compound+Halide salt

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .

Industrial Production Methods: On an industrial scale, this compound is produced using similar alkylation techniques but optimized for large-scale operations. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylcyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Comparison with Similar Compounds

    Cyclohexylamine: Similar structure but lacks the isopropyl group.

    N-Methylcyclohexylamine: Contains a methyl group instead of an isopropyl group.

    N-Ethylcyclohexylamine: Contains an ethyl group instead of an isopropyl group.

Uniqueness: N-Isopropylcyclohexylamine is unique due to its specific combination of cyclohexyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and steric effects are required .

Properties

IUPAC Name

N-propan-2-ylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCVBASZNFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152471
Record name Cyclohexylamine, N-isopropyl-
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Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-42-2
Record name Isopropylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name 1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name Cyclohexylisopropylamine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

I Refer to Chart O. The formula-CXIX 2-phenyl selenidyl compound is first prepared. The starting material is the methyl ester of (5E)-6a-carba-PGI2 (Example 23, 0.4 g.) which is converted to the formula-CXVIII bis(tetrahydropyran-2-yl ether) by reaction with dihydropyran in methylene chloride in the presence of pyridine hydrochloride following the procedure of Example 39-II. A solution of that bis(THP) methyl ester in 5 ml. of tetrahydrofuran is added dropwise to the amide formed from N-isopropylcyclohexylamine (0.3 g.) and n-butyllithium (equivalent 1.6M hexane solution) in tetrahydrofuran (7 ml.) cooled to -78° C. The mixture is stirred at -78° C. for 45 min. and then phenylselenyl chloride is added in tetrahydrofuran solution over a 7 minute period. The mixture is stirred at -78° C. for an additional hour, then poured into 30 ml. of saturated ammonium chloride-ice-water mixture and extracted with diethyl ether. The organic phase is dried and concentrated. The residue is chromatographed on silica gel, eluting with ethyl acetate-toluene (1:8) to give the formula-CXIX compound.
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(5E)-6a-carba-PGI2
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bis(tetrahydropyran-2-yl ether)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Isopropylcyclohexylamine
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